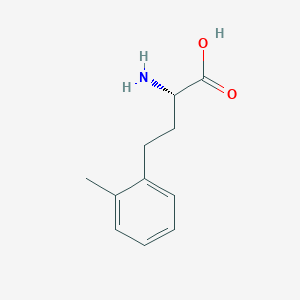

2-Methyl-L-homophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIINSJBTFLRMLY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl L Homophenylalanine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure 2-Methyl-L-homophenylalanine, as the biological activity of chiral molecules is often dependent on their specific stereoconfiguration. Enzymatic methods are at the forefront of these approaches, leveraging the inherent stereoselectivity of enzymes to catalyze the formation of the desired L-enantiomer.

Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis offers a direct and efficient pathway to chiral amino acids. For the synthesis of this compound, the primary strategies involve the use of transaminases and dehydrogenases, which can asymmetrically introduce an amino group to a prochiral keto acid precursor, 2-keto-2-methyl-4-phenylbutanoic acid.

α-Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto acceptor. mdpi.commbl.or.kr These enzymes are classified as α-TAs, which act on α-keto acids, and ω-TAs, which can accept a broader range of substrates. mdpi.com The synthesis of L-homophenylalanine analogs, including the α-methylated version, can be achieved through the asymmetric transamination of the corresponding α-keto acid. nih.govgoogle.com

The general reaction mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor transiently accepts the amino group from the donor to form a pyridoxamine-5'-phosphate (PMP) intermediate, which then aminates the keto acid to produce the desired L-amino acid and regenerate the PLP cofactor. mbl.or.kr

α-Transaminase-Mediated Routes for L-Homophenylalanine Analogs

Reductive Amination Utilizing L-Phenylalanine Dehydrogenase

L-Phenylalanine dehydrogenase (PheDH) is an NAD(P)H-dependent enzyme that catalyzes the reversible reductive amination of phenylpyruvate and its analogs to the corresponding L-phenylalanine derivatives. uniprot.org This enzyme has been successfully employed for the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid. google.comresearchgate.net The synthesis of this compound would require the enzyme to accept the α-methylated precursor, 2-keto-2-methyl-4-phenylbutanoic acid. While wild-type PheDH may exhibit limited activity towards such a sterically hindered substrate, protein engineering can be employed to enhance its catalytic efficiency. google.com

A novel and thermostable phenylalanine dehydrogenase (QtPDH) has been shown to catalyze the amination of various phenylpyruvate analogues, including ethyl 2-oxo-4-phenylbutyrate, demonstrating its potential for synthesizing bulky aromatic amino acids. jiangnan.edu.cn

Cofactor Regeneration Systems in Enzymatic Synthesis

A critical aspect of using NAD(P)H-dependent dehydrogenases like PheDH is the regeneration of the expensive nicotinamide (B372718) cofactor. researchgate.net To make the process economically viable, a secondary enzyme system is often coupled with the primary reaction to regenerate NAD(P)H from its oxidized form, NAD(P)+.

Commonly used cofactor regeneration systems include:

Formate (B1220265) Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide while reducing NAD+ to NADH. researchgate.net

Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, coupled with the reduction of NAD(P)+ to NAD(P)H.

Substrate Specificity and Enzyme Engineering for Modified Amino Acids

The substrate specificity of naturally occurring transaminases and dehydrogenases is often a limiting factor in the synthesis of non-canonical amino acids like this compound. mdpi.com The active sites of these enzymes have evolved to accommodate their natural substrates, and the presence of an additional methyl group at the α-position can create steric hindrance, reducing or abolishing catalytic activity.

To overcome this limitation, enzyme engineering has become an indispensable tool. Techniques such as rational design, directed evolution, and a combination of both are used to modify the active site of enzymes to accept novel substrates. For instance, aromatic amino acid aminotransferases (ArATs) have been shown to be promiscuous, and thermophilic variants can be particularly useful due to their stability under various reaction conditions. nih.gov

Recent advancements have also explored photoredox catalysis in conjunction with pyridoxal (B1214274) radical biocatalysis for the stereoselective synthesis of non-canonical amino acids, including those with α-substituents. acs.orgnih.gov Furthermore, methyltransferases have been mined and engineered for the asymmetric alkylation of α-keto acids, offering a potential route to the precursor of this compound. nih.gov

Table 1: Examples of Engineered Enzymes for the Synthesis of Modified Amino Acids

| Enzyme Type | Original Substrate | Target Substrate | Engineering Strategy | Reference |

| Aromatic Amino Acid Transaminase (ArAT) | Phenylpyruvate | β-branched phenylpyruvate analogues | Identification of a thermophilic enzyme with broad substrate promiscuity | nih.gov |

| Threonine Aldolase | Threonine | Various amino acids for α-alkylation | Engineered for redox-neutral radical alkylation | acs.orgnih.gov |

| Carbon Methyltransferase (SgvM) | α-ketoleucine | 2-oxo-4-phenylbutanoic acid | Structure-guided engineering | nih.gov |

| Phenylalanine Dehydrogenase (QtPDH) | L-phenylalanine | Ethyl 2-oxo-4-phenylbutyrate | Identification of a thermostable variant | jiangnan.edu.cn |

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of 2-Methyl-homophenylalanine. In this approach, an enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart. While this method has a theoretical maximum yield of 50% for the desired enantiomer, it can be an effective strategy.

A more advanced approach is dynamic kinetic resolution (DKR) . In a DKR process, the kinetic resolution is coupled with in situ racemization of the un- or slow-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. A biocatalytic DKR has been successfully applied to the synthesis of β-branched aromatic amino acids using a thermophilic transaminase that tolerates the conditions required for racemization. nih.gov This strategy could potentially be adapted for the synthesis of α-methylated amino acids like this compound.

Integrated Bioreactor Systems for Continuous Production

The continuous production of L-homophenylalanine, the parent compound of this compound, has been successfully demonstrated using integrated bioreactor systems, which offer a promising blueprint for the synthesis of its α-methylated derivative. researchgate.netacs.org These systems often employ a membrane bioreactor to retain enzymes while allowing for the continuous flow of substrates and removal of products. researchgate.netnih.gov

A key strategy involves the reductive amination of a keto-acid precursor, such as 2-oxo-4-phenylbutanoic acid, catalyzed by an amino acid dehydrogenase like L-phenylalanine dehydrogenase. researchgate.net This reaction requires a stoichiometric amount of a cofactor, typically NADH, which is regenerated in a coupled enzymatic reaction. Formate dehydrogenase is commonly used for this purpose, converting formate to carbon dioxide while regenerating NADH from NAD+. researchgate.net

The integration of a membrane allows for the simultaneous retention of both the primary synthesis enzyme and the cofactor regeneration enzyme, enabling their reuse over extended periods. researchgate.netethz.ch This setup significantly improves process efficiency and reduces costs associated with enzyme consumption. Moreover, in situ product removal (ISPR) techniques, such as crystallization or pervaporation, can be coupled with the bioreactor. nih.govnih.gov By continuously removing the product from the reaction medium, product inhibition can be overcome, and the reaction equilibrium can be shifted favorably towards product formation, leading to higher yields and productivity. acs.orgnih.gov A fed-batch process, where substrates are continuously fed into the reactor, has proven to be a particularly viable option for gram-scale production of L-homophenylalanine. acs.orgnih.gov While these systems have been optimized for L-homophenylalanine, the underlying principles are directly applicable to the continuous, scalable production of this compound, provided a suitable enzyme or a chemo-enzymatic strategy is developed for the α-methylation step.

Chemical Asymmetric Synthesis Routes

The chemical synthesis of this compound is a significant challenge that requires precise control over stereochemistry at the quaternary α-carbon. Chemists have developed several powerful asymmetric strategies to address this, ranging from classical alkylations to modern transition metal-catalyzed reactions.

Stereoselective Reactions for α-Methylated Amino Acids

The introduction of a methyl group at the α-carbon of an amino acid creates a quaternary stereocenter, which imparts significant conformational constraints on peptides. nih.gov The synthesis of such α-methylated amino acids has received considerable attention due to their ability to enhance the biological activity and proteolytic stability of peptides. nih.govresearchgate.net Stereoselective synthesis is crucial to isolate the desired enantiomer. General methods often rely on the diastereoselective transformation of a chiral precursor, where the existing stereocenter directs the introduction of the new methyl group. organic-chemistry.org

Enolate Alkylation Strategies for α-Methylation

Enolate alkylation is a cornerstone of carbon-carbon bond formation and a primary method for introducing the α-methyl group onto an amino acid precursor. numberanalytics.com The strategy involves deprotonating the α-carbon of a carbonyl compound to form a nucleophilic enolate, which then reacts with an alkylating agent like methyl iodide in an SN2 reaction. libretexts.orgchemistrysteps.com

To achieve high stereoselectivity, this reaction is often performed on substrates bearing a chiral auxiliary. uwo.ca The auxiliary, transiently attached to the amino acid, directs the incoming methyl group to one face of the enolate, leading to the preferential formation of one diastereomer. The effectiveness of this stereochemical control often depends on the formation of a rigid, chelated intermediate involving the metal counterion of the enolate. uwo.ca

The choice of base and reaction conditions is critical. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are frequently used to ensure rapid and complete conversion of the carbonyl precursor to its enolate, which minimizes side reactions. libretexts.orgchemistrysteps.com For unsymmetrical ketones, LDA typically favors the formation of the kinetic enolate (deprotonation of the less substituted α-carbon), whereas thermodynamic enolates (more substituted) are formed under equilibrating conditions. chemistrysteps.com After the alkylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched α-methylated amino acid. uwo.ca

| Parameter | Description | Significance in α-Methylation | Reference |

| Base | Typically a strong, non-nucleophilic base like LDA (Lithium Diisopropylamide). | Ensures complete and irreversible formation of the enolate, preventing self-condensation. | libretexts.orgchemistrysteps.com |

| Substrate | Carbonyl compound, often an ester or amide derivative of an amino acid. | The acidity of the α-proton and the structure of the resulting enolate are key. | numberanalytics.com |

| Alkylating Agent | An electrophile, commonly methyl iodide for α-methylation. | Must be reactive in SN2 reactions; primary halides are preferred. | chemistrysteps.com |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate. | Controls the facial selectivity of the alkylation, inducing asymmetry. | uwo.ca |

| Solvent/Temp. | Aprotic solvents (e.g., THF) at low temperatures (e.g., -78 °C). | Stabilizes the enolate and controls reactivity. | nih.gov |

Friedel-Crafts Reactions in Homophenylalanine Derivative Synthesis

The Friedel-Crafts reaction is a powerful tool for forming carbon-carbon bonds to aromatic rings and is instrumental in constructing the homophenylalanine backbone. core.ac.ukmdpi.com In this context, the reaction typically involves the acylation of an aromatic compound (like benzene) with a chiral electrophile derived from aspartic acid. mdpi.comnih.gov

A highly effective method utilizes N-trifluoroacetyl-(S)-aspartic acid α-methyl ester β-acid chloride (N-TFA-Asp(Cl)-OMe) as the electrophilic precursor. nih.govresearchgate.net When this chiral acyl donor reacts with an aromatic compound in the presence of a strong Lewis acid or a superacid like trifluoromethanesulfonic acid (triflic acid, TfOH), it leads to the formation of an aryl-keto α-amino acid derivative. core.ac.ukmdpi.comnih.gov Using neat triflic acid as both the solvent and catalyst has been shown to be particularly efficient, allowing the reaction to proceed at low temperatures (e.g., 0 °C) with high yields and, crucially, without racemization of the existing stereocenter. core.ac.uknih.gov

The resulting ketone can then be reduced to a methylene (B1212753) group, completing the synthesis of the homophenylalanine side chain. This two-step sequence of acylation followed by reduction provides a versatile and stereocontrolled route to various homophenylalanine derivatives. mdpi.com

| Aromatic Substrate | Acyl Donor | Catalyst/Solvent | Product Type | Key Feature | Reference |

| Benzene | N-TFA-Asp(Cl)-OMe | TfOH | Homophenylalanine derivative precursor | High yield (98%) under mild conditions (0 °C). | core.ac.uk |

| 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | N-TFA-Asp(Cl)-OMe | Triflic Acid | Photoreactive homophenylalanine derivative | Reaction proceeds without loss of optical purity. | nih.govresearchgate.net |

| Various Aromatics | N-TFA-L-Asp(Cl)-OMe | TfOH | Various L-homophenylalanine derivatives | General methodology applicable to many aromatic compounds. | mdpi.com |

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is one of the most efficient methods for establishing stereocenters in organic synthesis. researchgate.netajchem-b.com For the synthesis of α-methylated amino acids, this strategy involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydroamino acid derivative, using a transition metal catalyst coordinated to a chiral ligand. acs.orgbeilstein-journals.org

The most common catalysts are based on rhodium and ruthenium, complexed with chiral diphosphine ligands like DuPhos or BINAP. researchgate.netbeilstein-journals.org The geometry of the chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. This orientation dictates the face of the double bond to which hydrogen is delivered, resulting in the formation of one enantiomer in high excess. ajchem-b.com

For example, a precursor to a phenylalanine derivative can be synthesized via a Horner-Wadsworth-Emmons reaction to create a Z-selective olefin. beilstein-journals.org Subsequent asymmetric hydrogenation with a catalyst like [(COD)Rh-(R,R)-Et-DuPhos]BF4 can deliver the desired amino acid derivative with excellent enantiomeric excess (>98% ee). beilstein-journals.org While many examples focus on standard amino acids, the hydrogenation of appropriately substituted trisubstituted enamides or acrylic acids is a viable and powerful strategy for accessing α-methylated amino acids like this compound. acs.org

Chiral Auxiliary and Ligand-Controlled Syntheses

Beyond guiding enolate alkylations, chiral auxiliaries and, more recently, chiral ligands play a central role in a variety of stereocontrolled syntheses. nih.govsfu.ca

Chiral Auxiliaries: Enantiopure oxazolidinones, such as those derived from phenylalanine, are well-known chiral auxiliaries. acs.org When attached to a carboxylic acid group, they can effectively control the stereochemistry of various reactions, including alkylations and arylations. The auxiliary is designed to be robust enough to direct the reaction but readily removable under mild conditions to reveal the desired chiral product. acs.org

Ligand-Controlled Synthesis: A more modern and atom-economical approach involves using chiral ligands to control the selectivity of a transition metal catalyst. nih.govresearchgate.net This strategy avoids the need to attach and remove an auxiliary from the substrate. For instance, palladium-catalyzed C(sp³)–H activation has emerged as a powerful method for modifying amino acid backbones. nih.govnih.gov By selecting the appropriate chiral ligand, the palladium catalyst can be directed to selectively functionalize a specific C-H bond. Different ligands can promote mono-arylation versus di-arylation at the β-carbon of an alanine (B10760859) derivative, demonstrating the profound level of control exerted by the ligand's steric and electronic properties. nih.govresearchgate.net This type of ligand-controlled reaction offers a versatile and modular approach to synthesizing complex, unnatural amino acids, including those with multiple stereocenters or unique side chains relevant to the structure of this compound. nih.govmdpi.com

Nucleophilic Addition to Chiral Imines in α-Amino-C-Phosphinic Acid Analogs

The synthesis of α-amino-C-phosphinic acids, which are structural analogs of α-amino acids, can be achieved with a high degree of stereoselectivity through the nucleophilic addition of phosphinates to chiral imines. This strategy, a variation of the Pudovik reaction, is a cornerstone for creating α-amino-C-phosphinates, which are direct precursors to the target phosphinic acids. nih.gov The stereochemical outcome of this reaction is largely dictated by the structure of the chiral imine, which is typically formed by the condensation of an aldehyde with a chiral amine. nih.gov

A widely accepted model to explain the high diastereoselectivity observed in these reactions is based on the 1,3-allylic strain model. nih.gov According to this model, the chiral imine adopts its most stable conformation where the C-H bond of the imine eclipses the N-C-H fragment. This arrangement presents two faces for the incoming nucleophile, and the attack preferentially occurs from the less sterically hindered side, leading to the observed diastereoselectivity. nih.gov The addition of H-phosphinates to these chiral imines results in the formation of two new stereogenic centers: one at the α-carbon and one at the phosphorus atom. However, the chirality at the phosphorus center is typically lost during the subsequent hydrolysis step to yield the final α-amino-C-phosphinic acid. nih.gov

The use of chiral auxiliaries, such as N-tert-butylsulfinyl groups on the imine, provides another effective route. The nucleophilic addition of dialkyl phosphites to these N-tert-butylsulfinyl imines proceeds with good to excellent chemical yields and high diastereoselectivity. thieme-connect.comtandfonline.com The resulting major diastereomers can be separated and then smoothly converted into the enantiomerically pure α-aminophosphonic acids. thieme-connect.com This method has been successfully applied to the synthesis of a variety of α-amino and α-alkyl-α-aminophosphonic acids. thieme-connect.com

Reaction Mechanisms and Process Optimization in Synthesis

Influence of Reaction Conditions on Stereoselectivity and Yield

The stereoselectivity and yield of synthetic routes toward this compound and its analogs are profoundly influenced by the chosen reaction conditions, including the catalyst, solvent, and temperature. In the context of the Pudovik reaction (nucleophilic addition of phosphites to imines), Lewis acids are frequently employed as catalysts to activate the imine for nucleophilic attack. nih.govmdpi.com

The choice of Lewis acid has a significant impact on the diastereomeric ratio of the product. For instance, in a three-component reaction involving benzaldehyde, (S)-α-methylbenzylamine, and diethyl phosphite (B83602), using ytterbium triflate (Yb(OTf)₃) as a catalyst in the presence of anhydrous MgSO₄ resulted in a good yield but a modest diastereoisomeric ratio of 57:43. nih.gov Switching the catalyst to indium(III) chloride (InCl₃) under reflux conditions in THF dramatically improved the diastereoselectivity to an 83:17 ratio. nih.gov The role of the catalyst, such as iodine, is often to act as a Lewis acid to activate the imine, facilitating the nucleophilic addition. mdpi.com

Solvent choice and reaction temperature are also critical parameters. Dichloromethane is often used as a solvent for these reactions. nih.gov Some reactions are performed at room temperature, while others require heating to reflux to proceed efficiently. nih.gov Microwave-assisted Pudovik reactions have also been shown to be effective. mdpi.com Furthermore, catalyst-free conditions have been developed, for example, by reacting imines with diethyl phosphite in boiling ethanol, though this may result in moderate yields. mdpi.com

The following table summarizes the effect of different catalysts on the yield and diastereoselectivity of α-aminophosphonate synthesis.

| Catalyst | Aldehyde | Amine | Phosphite | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Yb(OTf)₃/MgSO₄ | Benzaldehyde | (S)-α-MBA | Diethyl phosphite | CH₂Cl₂, rt | Excellent | 57:43 | nih.gov |

| InCl₃ | Benzaldehyde | (S)-α-MBA | Diethyl phosphite | THF, reflux | 90 | 83:17 | nih.gov |

| InCl₃ | 2-Formylpyridine | (S)-α-MBA | Diethyl phosphite | THF, reflux | 90 | 78:22 | nih.gov |

| BF₃·OEt₂ | Various | Various | Diethyl phosphite | Not specified | Not specified | Not specified | mdpi.com |

| MoO₂Cl₂ | Benzaldehyde derivatives | Various | Diethyl phosphite | Solvent-free | Not specified | Not specified | mdpi.com |

Table showing the influence of various catalysts and reaction conditions on the synthesis of α-aminophosphonates.

Equilibrium-Shift Strategies in Biocatalytic Processes

Biocatalytic methods for synthesizing L-homophenylalanine often face challenges related to unfavorable reaction equilibria. nih.govnih.gov To drive these reactions toward the desired product and achieve high conversion rates, several equilibrium-shift strategies are employed. researchgate.net

One effective strategy involves using a high concentration of one of the substrates. In the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid and an amino donor like L-glutamic acid, using a high concentration of the 2-oxo-4-phenylbutyric acid substrate (up to 2 M) can push the reaction to completion. google.com This is often facilitated by using engineered enzymes, such as a modified tyrosine aminotransferase, that can tolerate high substrate concentrations without significant inhibition. google.com

Another powerful technique is the removal of a product from the reaction mixture as it is formed. nih.govresearchgate.net L-homophenylalanine has low solubility in typical reaction buffers. researchgate.net This property can be exploited, as the synthesized L-HPA continuously precipitates out of the solution. This in situ removal of the product effectively shifts the reaction equilibrium towards product formation, allowing for high conversion yields (>94%) and excellent enantiomeric excess (>99% ee). researchgate.net This process is sometimes referred to as reactive crystallization. nih.gov

Furthermore, the choice of the amino donor can introduce an additional equilibrium-shifting mechanism. When L-glutamine is used as the amine donor, its deaminated coproduct, α-ketoglutaramate, spontaneously cyclizes to form 2-hydroxy-5-oxoproline. acs.org This irreversible cyclization removes the coproduct from the equilibrium, providing a strong thermodynamic driving force for the forward reaction. nih.govacs.org

In Situ Product Crystallization and Cyclization in Preparative Synthesis

A highly effective strategy for the preparative synthesis of L-homophenylalanine is the combination of biocatalysis with in situ product crystallization (ISPC) and coproduct cyclization. nih.govacs.org This integrated approach addresses the common issue of unfavorable reaction equilibria in transaminase-catalyzed reactions by continuously removing both the desired product and a key coproduct from the reaction solution. nih.govresearchgate.net

Different process modes have been investigated to optimize this synthetic approach:

Batch Process: A simple setup where all reactants are mixed at the beginning. The reaction proceeds with the simultaneous crystallization of L-homophenylalanine.

Repetitive Batch Process: After a reaction cycle, the crystallized product is separated by filtration. The remaining mother liquor, containing the enzyme and cofactor, is replenished with fresh substrates to start a new cycle, allowing for catalyst reuse. nih.govacs.org

Fed-Batch Process: This has proven to be the most effective option for large-scale synthesis. nih.govresearchgate.net A continuous stream of substrates is fed into the reactor at a controlled rate. This maintains optimal substrate concentrations, avoiding potential substrate inhibition while allowing for the continuous crystallization of the product. acs.org Using a fed-batch process, over 18 grams of chemically pure L-homophenylalanine have been isolated in a single run. nih.govresearchgate.net

This combined strategy of enzymatic synthesis with in situ crystallization and cyclization allows for the design of efficient, preparative-scale reactions in standard batch-mode crystallizers. nih.govresearchgate.net

Computational Mechanistic Studies of Derivatization and Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms, transition states, and factors controlling stereoselectivity in the synthesis of complex molecules like this compound. escholarship.org These studies offer insights that are often difficult to obtain through experimental means alone.

For reactions involving the nucleophilic addition to imines, computational models can elucidate the precise roles of catalysts and the origins of stereocontrol. For example, in phosphoric acid-catalyzed additions to imines, computational studies have shown that the catalyst can act as a bifunctional agent. The acidic hydroxyl group of the phosphoric acid can form a hydrogen bond with the imine nitrogen, activating it as an electrophile. Simultaneously, the basic P=O group can interact with the nucleophile, organizing both reactants within the chiral pocket of the catalyst. acs.org

These models can be used to:

Analyze Reaction Pathways: Different potential mechanistic pathways (e.g., stepwise vs. concerted) can be modeled, and their activation energies calculated to determine the most likely route. acs.org

Predict Stereochemical Outcomes: By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the models can predict the stereochemical outcome of a reaction. This understanding is crucial for designing new catalysts and reaction conditions to favor the formation of a specific isomer.

Study Noncovalent Interactions: Techniques are available to analyze and visualize the crucial noncovalent interactions (e.g., hydrogen bonds, steric clashes) within the transition state that dictate the reaction's efficiency and selectivity. escholarship.org

Such computational investigations are applied to understand derivatization reactions and complex reaction cascades, providing a theoretical foundation for process optimization and the rational design of novel synthetic strategies. escholarship.orgnih.gov

Advanced Analytical Methodologies for 2 Methyl L Homophenylalanine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for determining the precise atomic arrangement and connectivity of 2-Methyl-L-homophenylalanine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer unparalleled insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The aromatic protons on the tolyl group would appear in the downfield region (typically ~7.0-7.2 ppm), while the aliphatic protons of the homophenylalanine backbone (α-CH, β-CH₂, γ-CH₂) and the methyl group on the ring would resonate in the upfield region. The chemical shift, integration, and multiplicity of these signals allow for the complete assignment of the proton skeleton. chemicalbook.comrsc.org

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (~170-175 ppm). The aromatic carbons would resonate in the ~125-140 ppm range, while the aliphatic carbons (α-CH, β-CH₂, γ-CH₂) and the methyl carbon would be found in the upfield region of the spectrum. hepvs.chacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on similar structures and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 | ~174.0 |

| α-CH | ~3.8-4.0 | ~54.0 |

| β-CH₂ | ~1.9-2.2 | ~31.0 |

| γ-CH₂ | ~2.6-2.8 | ~36.0 |

| Aromatic C (quaternary, with CH₃) | - | ~136.0 |

| Aromatic C (quaternary, with side chain) | - | ~137.0 |

| Aromatic CHs | ~7.0-7.2 | ~126.0-130.0 |

| Methyl (Ar-CH₃) | ~2.3 | ~21.0 |

Beyond structural connectivity, NMR spectroscopy can reveal the three-dimensional conformation of molecules in solution through the analysis of spin-spin coupling constants, particularly the three-bond proton-proton coupling (³JHH). The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. nih.govcopernicus.org

For this compound, the analysis of ³J(Hα-Hβ) coupling constants can provide critical information about the preferred rotameric populations of the side chain around the Cα-Cβ bond. nih.gov By measuring these coupling constants from a high-resolution ¹H NMR spectrum, researchers can calculate the relative populations of the different staggered conformations (e.g., gauche and anti). ki.si This type of analysis is fundamental to understanding how the methyl substitution on the aromatic ring influences the side-chain orientation, which can be a key determinant of its biological activity. nih.govresearchgate.net

The hyphenation of liquid chromatography (LC) with NMR spectroscopy (LC-NMR) creates a powerful tool for the analysis of complex mixtures. ijarsct.co.inwisdomlib.org This technique allows for the physical separation of components by LC, followed by their direct structural elucidation by NMR. slideshare.netnih.gov For this compound, LC-NMR would be particularly useful in contexts such as analyzing the products of a synthetic reaction mixture or identifying the compound in a biological matrix. researchgate.net The LC component separates the target molecule from impurities, byproducts, or other metabolites, and the eluent is then directed into the NMR spectrometer for analysis. This avoids the need for laborious offline purification and allows for the characterization of compounds in very small quantities. ijarsct.co.in

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. researchgate.netnih.gov For this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass is 193.1103 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. thermofisher.comifremer.fr An HRMS analysis of this compound would yield a measured mass extremely close to the calculated theoretical mass, confirming its molecular formula and distinguishing it from other potential isomers. hepvs.chnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification and identification of specific molecules within complex mixtures. mdpi.comnih.gov In a targeted metabolomics experiment, the mass spectrometer is set to monitor for a specific precursor ion (the molecular ion of this compound) and its characteristic product ions, which are formed by collision-induced dissociation. lcms.czscience.govresearchgate.net

This approach, known as multiple reaction monitoring (MRM), allows for the highly specific detection and quantification of this compound even at very low concentrations in complex biological samples like plasma or cell extracts. nih.gov The unique fragmentation pattern of the molecule serves as a "fingerprint" for its confident identification. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for separating and identifying compounds. However, amino acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com Therefore, a chemical derivatization step is required to convert the amino acid into a more volatile and thermally stable form. mdpi.com

Commonly, this involves silylation, where active hydrogens in the amine and carboxylic acid groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group from a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnorthwestern.edu The resulting volatile derivative can then be readily analyzed by GC-MS. The separated derivative produces a characteristic mass spectrum that allows for its identification and quantification. mdpi.com

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Chromatographic Separation and Enantiomeric Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the target compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantioselective analysis of amino acids. nih.gov The separation of enantiomers can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase. nih.gov

Reversed-phase HPLC is a widely adopted method for amino acid analysis. For the enantiomeric separation of this compound, several strategies can be employed.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available for the direct separation of amino acid enantiomers. These include polysaccharide-based, macrocyclic glycopeptide-based (e.g., teicoplanin and vancomycin), and ligand-exchange phases. researchgate.net The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal resolution between the L- and D-enantiomers of this compound.

Pre-column Derivatization: An alternative approach involves derivatizing the amino group of this compound with a chiral derivatizing agent. Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with the amino acid to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard reversed-phase column (e.g., C18). nih.govnih.gov This method offers the advantage of using conventional and robust HPLC columns.

A hypothetical HPLC method for the chiral separation of derivatized this compound is presented in Table 1.

Table 1: Hypothetical HPLC Parameters for Chiral Separation of Derivatized this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm (for FDAA derivatives) |

| Injection Volume | 10 µL |

| Derivatizing Agent | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |

For complex samples or when very high resolution is required, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. molnar-institute.com In a typical setup for amino acid analysis, an initial separation is performed on an achiral reversed-phase column in the first dimension. molnar-institute.com Specific fractions containing the amino acid of interest are then automatically transferred to a second dimension column, which is a chiral stationary phase, for enantiomeric separation. molnar-institute.com This technique, often coupled with mass spectrometry (LC-MS), provides exceptional selectivity and sensitivity for the determination of enantiomeric purity. molnar-institute.com

Gas chromatography is another valuable technique for the analysis of amino acids, provided they are converted into volatile derivatives prior to analysis. sigmaaldrich.comnih.gov The high polarity of amino acids makes them non-volatile, necessitating derivatization to increase their vapor pressure. sigmaaldrich.comsigmaaldrich.com

Common derivatization approaches for GC analysis of amino acids include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens in the amino acid to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comsigmaaldrich.com

Esterification followed by Acylation: This two-step process involves first converting the carboxylic acid group to an ester (e.g., a methyl or ethyl ester) and then acylating the amino group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com

Once derivatized, the volatile this compound can be separated on a GC column. For enantiomeric analysis, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is used. wiley.com

A potential GC-MS method for the analysis of derivatized this compound is outlined in Table 2.

Table 2: Potential GC-MS Parameters for Chiral Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Chirasil-Val) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 220 °C at 5 °C/min |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Silylation with MTBSTFA |

Thin-layer chromatography is a simple, cost-effective, and versatile technique that can be used for the qualitative analysis and separation of amino acids. nih.govgetty.edu For the enantiomeric separation of this compound by TLC, two main approaches can be considered:

Chiral Mobile Phase Additives: The inclusion of a chiral selector, such as a cyclodextrin derivative, in the mobile phase can induce the separation of enantiomers on a standard silica (B1680970) gel or reversed-phase TLC plate. crsubscription.com

Chiral Stationary Phases: Pre-coated TLC plates with a chiral stationary phase, although less common than in HPLC, are also available and can be used for direct enantiomeric separation.

Detection of the amino acid spots on the TLC plate is typically achieved by spraying with a visualizing agent like ninhydrin (B49086), which reacts with the amino group to produce a colored product. akjournals.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Amino Acid Enantiomer Separation

Derivatization Strategies for Enhanced Analytical Detection and Chirality Determination

Derivatization plays a pivotal role in the analytical chemistry of amino acids, serving to improve their chromatographic behavior, enhance detection sensitivity, and enable the determination of enantiomeric composition. waters.comresearchgate.net

For HPLC analysis , derivatization of the primary amine group is common. As mentioned, chiral reagents like FDAA, GITC, and S-NIFE are used to create diastereomers for chiral analysis. nih.gov For enhancing detection, especially for fluorescence or mass spectrometry, various tagging reagents can be employed. o-Phthalaldehyde (B127526) (OPA) in the presence of a thiol is a classic reagent that forms highly fluorescent isoindole derivatives. mdpi-res.com

For GC analysis , derivatization is essential to impart volatility. sigmaaldrich.comthermofisher.com The choice of derivatizing agent can influence the stability and fragmentation pattern of the resulting derivative, which is important for mass spectrometric detection. Silylation is a one-step process that derivatizes all active hydrogens, while the two-step esterification/acylation offers an alternative that can sometimes provide cleaner chromatograms. sigmaaldrich.commdpi.com

The selection of a derivatization strategy depends on the analytical technique being used, the desired level of sensitivity, and the specific goals of the analysis, whether it be quantification, purity assessment, or chirality determination of this compound.

Pre-column and Post-column Derivatization Techniques

For amino acids that lack a strong chromophore or fluorophore, derivatization is a necessary step to allow for sensitive detection. actascientific.com This process can be performed either before (pre-column) or after (post-column) separation on an HPLC column. creative-proteomics.com

Pre-column derivatization involves reacting the amino acid with a derivatizing reagent before injection into the HPLC system. actascientific.com The resulting derivatives are then separated, typically using reverse-phase HPLC. researchgate.net This approach is widely used and offers advantages such as improved sensitivity and faster analysis. actascientific.com Common reagents for pre-column derivatization of primary and secondary amino acids include o-phthalaldehyde (OPA) in the presence of a thiol, phenylisothiocyanate (PITC), and 9-fluorenylmethyl-chloroformate (FMOC). actascientific.comcreative-proteomics.com For this compound, its primary amino group would react with these reagents to form a derivative detectable by UV or fluorescence detectors.

Post-column derivatization involves the separation of the underivatized amino acids first, followed by reaction with a reagent in a post-column reactor before the mixture flows to the detector. creative-proteomics.com This technique avoids the formation of multiple derivative peaks from a single analyte and is highly reproducible. actascientific.comcreative-proteomics.com Reagents like ninhydrin or OPA are commonly used. actascientific.comnih.gov While robust, post-column systems can be more complex and may lead to peak broadening due to the additional volume of the reactor. researchgate.net

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the complexity of the sample matrix and the desired sensitivity. actascientific.com

| Technique | Principle | Common Reagents | Advantages for this compound Analysis | Disadvantages |

|---|---|---|---|---|

| Pre-column Derivatization | Analyte is derivatized before chromatographic separation. actascientific.com | o-phthalaldehyde (OPA), Phenylisothiocyanate (PITC), Dansyl Chloride. creative-proteomics.com | High sensitivity, faster analysis, potential for matrix interference removal. actascientific.com | Potential for multiple derivative products, reagent peaks may interfere. actascientific.com |

| Post-column Derivatization | Analytes are separated first, then derivatized in a post-column reactor before detection. creative-proteomics.com | Ninhydrin, o-phthalaldehyde (OPA). nih.gov | High reproducibility, no interference from reagent peaks during separation. creative-proteomics.com | Increased system complexity, potential for peak broadening. researchgate.net |

Chiral Derivatizing Agents (CDAs) for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like this compound is critical. One effective method involves the use of chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic techniques like standard HPLC or GC. nih.gov

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent, is a widely used CDA for the stereochemical analysis of amino acids. fishersci.co.uk It reacts with the primary amino group of an amino acid. When L-FDAA is reacted with a racemic mixture of an amino acid (containing both L- and D-enantiomers), it produces two diastereomers (L-L and L-D). These diastereomers can be readily separated by reverse-phase HPLC and detected by UV absorption at approximately 340 nm. fishersci.co.uk

For this compound, reaction with L-FDAA would confirm its L-configuration by comparing its retention time to that of the derivative formed from a D-2-Methyl-homophenylalanine standard. Typically, the L-D diastereomer elutes later than the L-L diastereomer.

| Property | Information | Reference |

|---|---|---|

| Common Name | Marfey's Reagent | fishersci.co.uk |

| CAS Number | 95713-52-3 | |

| Molecular Formula | C₉H₉FN₄O₅ | indiamart.com |

| Molecular Weight | 272.19 g/mol | indiamart.com |

| Application | Chiral derivatization of primary amines for HPLC analysis. | |

| Detection | UV at ~340 nm. | fishersci.co.uk |

Phenylglycine methyl ester (PGME) is another effective CDA used for determining the absolute configuration of chiral carboxylic acids. nih.govacs.org Enantiomerically pure (R)- or (S)-PGME can be coupled to the carboxylic acid moiety of an amino acid, such as this compound, to form diastereomeric amides.

This strategy has been successfully applied to determine the absolute configurations of various amino acids using LC-MS analysis. researchgate.netnih.gov The resulting diastereomers exhibit different retention times. By derivatizing the unknown amino acid with both (S)- and (R)-PGME and comparing the elution order and retention times (t_R) with standards, the absolute configuration can be unambiguously assigned. nih.gov For instance, the t_R of an L-amino acid derivatized with (S)-PGME will be identical to the t_R of a D-amino acid derivatized with (R)-PGME. nih.gov

| Analyte Enantiomer | PGME Enantiomer | Resulting Diastereomer | Expected Elution Relationship |

|---|---|---|---|

| L-2-Methyl-homophenylalanine | (S)-PGME | L,S-Diastereomer | t_R (L,S) = t_R (D,R) |

| D-2-Methyl-homophenylalanine | (R)-PGME | D,R-Diastereomer | |

| L-2-Methyl-homophenylalanine | (R)-PGME | L,R-Diastereomer | t_R (L,R) = t_R (D,S) |

| D-2-Methyl-homophenylalanine | (S)-PGME | D,S-Diastereomer |

Gas chromatography is a powerful technique for amino acid analysis but requires the analytes to be volatile and thermally stable. mdpi.com A two-step derivatization procedure is commonly employed, which is highly suitable for the analysis of this compound by GC-MS. researchgate.netnih.gov

Esterification: The carboxylic acid group is converted to its methyl ester. This is typically achieved by heating the amino acid in a solution of 2 M hydrochloric acid in methanol (B129727) (CH₃OH). nih.gov

Acylation: The amino group is then acylated using an agent like pentafluoropropionic anhydride (PFPA). This step increases the volatility and thermal stability of the derivative. mdpi.comnih.gov

The resulting Methyl Ester-Pentafluoropropionic (Me-PFP) derivatives are volatile and can be readily analyzed by GC-MS. mdpi.com This method allows for both qualitative and quantitative analysis and has been shown to produce derivatives that are stable for at least 14 days in toluene (B28343) extracts, allowing for precise and accurate measurements. mdpi.comresearchgate.net

| Step | Reaction | Typical Conditions | Purpose |

|---|---|---|---|

| 1. Esterification | Reaction of the carboxylic acid group with an alcohol (e.g., methanol). | 2 M HCl in CH₃OH, 60 min at 80°C. nih.gov | Protects the carboxyl group and initiates volatilization. |

| 2. Acylation | Reaction of the amino group with an acylating agent (e.g., PFPA). | PFPA in ethyl acetate, 30 min at 65°C. nih.gov | Protects the amino group, increases volatility and thermal stability for GC analysis. mdpi.com |

Optimization of Derivatization Procedures for Specific Amino Acids

To ensure accurate and reproducible results, the conditions for derivatization reactions must be carefully optimized for the specific amino acid of interest. researchgate.net For a non-proteinogenic amino acid like this compound, this optimization is particularly important. Key parameters that influence the reaction yield and stability of the derivative include reagent concentration, reaction time and temperature, and the pH of the reaction medium. researchgate.netoup.com

A systematic approach is often used where one parameter is varied while others are kept constant to find the optimal conditions that provide the maximum signal response and conversion of the analyte. researchgate.netoup.com For example, in OPA derivatization, the pH of the borate (B1201080) buffer and the ratio of the amino acid to the derivatization reagent are critical factors that must be optimized. oup.com Similarly, for GC/C/IRMS analysis, different derivatization agents have been compared, with the N-acetylmethyl (NACME) ester derivative being preferred for some applications due to a high analyte-to-derivative carbon ratio, which minimizes analytical errors. nih.gov This highlights that the choice of derivative and the optimization of its formation are crucial for achieving reliable analytical outcomes.

| Parameter | Rationale for Optimization | Potential Impact on Analysis of this compound |

|---|---|---|

| Reagent Concentration | Ensures complete derivatization without excess reagent causing interference. mdpi.com | Incomplete reaction leads to underestimation; excess reagent can create interfering peaks. |

| Reaction Temperature | Controls the rate of reaction and stability of the derivative. researchgate.net | Too low may result in slow/incomplete reaction; too high may cause degradation of the derivative. |

| Reaction Time | Ensures the reaction goes to completion. mdpi.com | Insufficient time leads to incomplete derivatization; excessively long times may allow for side reactions or degradation. |

| pH / Solvent | Many derivatization reactions are pH-dependent; solvent affects solubility and stability. oup.com | Suboptimal pH can drastically reduce or prevent derivative formation. Solvent choice can impact derivative stability. nih.gov |

Peptide Mimetics and Advanced Biological Research Tools Utilizing Modified L Homophenylalanine

Design and Synthesis of Peptidomimetics Incorporating 2-Methyl-L-homophenylalanine Analogs

The rational design and synthesis of peptidomimetics often involve the incorporation of modified amino acids to enhance properties such as stability, receptor affinity, and bioavailability. Analogs of this compound play a significant role in these strategies.

A novel approach to peptide stabilization is noncovalent peptide stapling, which utilizes the unique properties of unnatural amino acids like α-methyl-L-phenylalanine (αF). acs.orgresearchgate.netnih.gov This strategy leverages the α-methyl group and the aromatic phenyl ring to induce and stabilize α-helical conformations within peptides. acs.orgnih.govacs.org Unlike traditional hydrocarbon stapling, this method does not rely on the formation of a covalent cross-link between amino acid side chains. researchgate.netacs.org

Researchers have successfully employed this technique to create an α-helical B-chain mimetic of human relaxin-3 (H3 relaxin), a complex insulin-like peptide. acs.orgnih.gov By incorporating two αF residues at specific positions (13 and 17), a "noncovalently stapled" or "π–π stapled" peptide, H3B10-27(13/17αF), was engineered. acs.org This mimetic demonstrated significantly improved serum stability and retained full agonist activity at its target receptor, RXFP3, in both cellular and animal models. acs.orgnih.govacs.org The success of this strategy highlights the potential of using α-methylated phenylalanine analogs to develop stable and biologically active peptide-based therapeutics. acs.orgnih.gov

| Peptide | Modification | Strategy | Outcome |

| H3B10-27(13/17αF) | Two α-methyl-L-phenylalanine residues at positions 13 and 17 | Noncovalent peptide stapling | Improved serum stability and full agonist activity at RXFP3 |

| H3B10-27(13/17F) | Two L-phenylalanine residues at positions 13 and 17 | Control peptide | Used for comparison |

| Native H3B10-27 | Unmodified sequence | Control peptide | Used for comparison |

The aggregation of protein and peptide biotherapeutics is a significant challenge in their clinical application. To address this, researchers are exploring the use of polymeric peptide-mimetics as stabilizing excipients. rsc.org One approach involves synthesizing polymers that mimic aggregation-prone regions of a target protein. rsc.org

For instance, a peptide analogous to the aggregation-prone region of lysozyme (B549824) (GILQINSRW) was conjugated to a RAFT agent and used to initiate the polymerization of N-hydroxyethyl acrylamide, creating a polymer that effectively reduced lysozyme aggregation. rsc.org Structure-activity relationship studies revealed that specific amino acids, such as tryptophan, are critical for this stabilizing effect. rsc.org Consequently, polymeric peptide-mimetics of amino acids often found in aggregation-prone regions, including phenylalanine, have been synthesized. rsc.org These materials, which are amphiphilic copolymers, have shown promise as protein stabilizers, with their efficacy depending on the chemical nature of their side groups. rsc.org

Protein tyrosine phosphatases (PTPs) are crucial regulators of cellular signaling pathways, and their study often requires tools that can trap these enzymes. Phosphotyrosine (pTyr) mimetic peptides are designed for this purpose. A significant challenge is the hydrolysis of the phosphate (B84403) group by PTPs. To overcome this, non-hydrolyzable pTyr mimetics, such as 4-[difluoro(phosphono)methyl]-L-phenylalanine (F₂Pmp), have been developed. nih.govnih.gov

Peptide probes incorporating F₂Pmp have been successfully used to enrich PTPs from cell lysates. nih.gov The sequence of the peptide probe can determine which PTPs are enriched, allowing for a degree of selectivity. nih.gov Importantly, probes containing the natural phosphotyrosine are often dephosphorylated during the process, highlighting the necessity of non-hydrolyzable mimetics like F₂Pmp for effective PTP analysis. nih.gov The synthesis of these building blocks has advanced significantly, making them more accessible for solid-phase peptide synthesis (SPPS). nih.gov

Structure-Activity Relationship Studies in Peptidomimetic Design

Understanding the relationship between the structure of a peptidomimetic and its biological activity is fundamental to rational drug design. mdpi.comnih.govresearchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity. mdpi.comnih.gov

In the context of developing inhibitors for protein-protein interactions (PPIs), such as those involving the HER2 receptor in cancer, peptidomimetics are designed to mimic the binding interface. nih.gov Structure-activity relationship studies have shown that modifications like N- and C-terminal capping and the incorporation of D-amino acids can enhance the antiproliferative activity of these peptidomimetics. nih.gov For example, a peptidomimetic with D-amino acid substitutions and capped termini exhibited improved activity and selectivity for HER2-overexpressing cancer cell lines. nih.gov

Similarly, in the development of novel HIV-1 capsid binders, structure-activity relationship studies identified the phenylalanine core of the lead compound PF-74 as crucial for antiviral activity. mdpi.com While modifications to the linker portion of the molecule were explored to improve potency, the central phenylalanine scaffold was maintained. mdpi.com

The process of designing peptidomimetics often follows a roadmap that begins with identifying the shortest active peptide fragment and key residues for receptor binding. researchgate.net This is followed by the design of conformationally constrained analogs and finally the identification of small molecule scaffolds that can present the key chemical groups in the correct spatial orientation. researchgate.net

| Compound Class | Target | Key Findings from SAR Studies |

| Phenylalanine-containing peptidomimetics | HIV-1 Capsid | The phenylalanine core is crucial for antiviral activity. |

| Peptidomimetics with D-amino acids | HER2-HER3 Protein-Protein Interaction | D-amino acid substitution and terminal capping can improve antiproliferative activity and selectivity. |

Research Applications of Modified Amino Acid-Containing Peptides

The incorporation of modified amino acids into peptides has opened up a vast array of research applications, from fundamental studies of molecular recognition to the development of novel therapeutic strategies.

Modified amino acids are invaluable tools for studying the principles of molecular recognition. nih.govrsc.org For instance, the recognition of methylated amino acids by synthetic host molecules like Pillar[n]MaxQ (P[n]MQ) has been investigated. nih.govrsc.org These studies have shown that P6MQ is a potent receptor for N-methylated amino acid side chains, with binding affinity increasing with the degree of methylation. rsc.org This has implications for the development of sensors for post-translationally modified peptides, which are important biomarkers in various diseases. nih.gov

Large-scale peptide-phage display methods have been used to generate extensive databases of peptide ligands for various peptide recognition modules (PRMs). embopress.org This data provides insights into the specificity of protein-protein interactions and can guide the design of inhibitors. embopress.org The analysis of these phage-derived peptides reveals that they often mimic natural short linear motifs (SLiMs) and can bind to the same functional sites on proteins. embopress.org

Scaffolds for Biomimetic Research and Understanding Peptide Function

The incorporation of non-proteinogenic amino acids, such as this compound, into peptide chains represents a sophisticated strategy in the field of biomimetic research. These synthetic amino acids serve as powerful tools to dissect and understand the intricate relationship between peptide structure and function. By introducing specific modifications to the side chains of natural amino acids, researchers can systematically probe the steric and electronic requirements of peptide-protein interactions, leading to the development of novel peptide mimetics with enhanced therapeutic properties.

The unique structural characteristics of this compound, specifically the presence of a methyl group on the phenyl ring, make it a valuable component for constructing scaffolds in biomimetic research. This modification allows for the exploration of new conformational landscapes within peptides, which can significantly influence their biological activity. The strategic placement of this unnatural amino acid can introduce steric hindrance, effectively constraining the peptide backbone and promoting specific secondary structures. This conformational restriction is a key principle in the design of peptide mimetics, aiming to replicate the bioactive conformation of a native peptide while improving its stability and receptor-binding affinity.

The use of such modified amino acids enables the systematic study of structure-activity relationships (SAR). By comparing the biological activity of a native peptide with its analog containing this compound, researchers can deduce the importance of specific side-chain interactions for biological function. For instance, the introduction of the methyl group can disrupt or enhance hydrophobic interactions, providing insights into the nature of the binding pocket of a target receptor or enzyme.

While specific research exclusively detailing the use of this compound in biomimetic scaffolds is not extensively documented in publicly available literature, the principles guiding the use of unnatural amino acids are well-established. The general approach involves solid-phase peptide synthesis to incorporate the modified amino acid at a desired position within a peptide sequence. Subsequent biophysical and biochemical analyses are then performed to characterize the resulting peptide analog.

Table 1: Spectroscopic and Biophysical Techniques for Characterizing Modified Peptides

| Technique | Information Gained | Relevance to this compound |

| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure (α-helix, β-sheet, random coil) of the peptide in solution. | To assess the impact of the 2-methyl group on the overall peptide conformation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed insights into the three-dimensional structure of the peptide, including side-chain orientations and intermolecular interactions. | To determine the precise conformational constraints imposed by the methylphenyl side chain. |

| X-ray Crystallography | Provides high-resolution structural information of the peptide in its solid state. | To visualize the exact atomic arrangement and interactions of the this compound residue within the peptide crystal lattice. |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding between the peptide and its target molecule (e.g., receptor, enzyme). | To quantify the changes in binding affinity and enthalpy upon introduction of the 2-methyl group. |

| Surface Plasmon Resonance (SPR) | Determines the kinetics of binding (association and dissociation rates) between the peptide and its target. | To evaluate how the modification affects the real-time interaction with a biological target. |

The data obtained from these techniques allows for the construction of detailed models that explain how the subtle modification of a single amino acid can lead to significant changes in biological activity. For example, the steric bulk of the 2-methylphenyl group could orient the peptide into a conformation that fits more snugly into a receptor's binding site, thereby increasing its potency. Conversely, it might introduce a steric clash that prevents binding, thus identifying a region of the peptide that is sensitive to structural modifications.

In the broader context of biomimetic research, peptides incorporating unnatural amino acids like this compound can be immobilized on surfaces or integrated into hydrogels to create functional biomaterials. These materials can mimic the extracellular matrix and present specific bioactive peptide motifs to cells, influencing their adhesion, proliferation, and differentiation. The conformational stability conferred by the modified amino acid can be crucial for maintaining the bioactivity of the peptide within the scaffold over time.

In essence, this compound serves as a sophisticated building block for the construction of peptide-based tools. Its use allows researchers to systematically modify peptide scaffolds, leading to a deeper understanding of peptide function and paving the way for the rational design of novel peptide mimetics with tailored biological activities.

Enzymatic and Biochemical Pathways Involving 2 Methyl L Homophenylalanine Derivatives in Research Contexts

Study of Amino Acid Metabolism and Derivatization in Biological Systems

The metabolic fate of non-proteinogenic amino acids such as 2-Methyl-L-homophenylalanine is of significant interest in understanding the plasticity of biological systems. While this specific compound is not naturally abundant, its structural similarity to L-phenylalanine and L-homophenylalanine allows for predictions and comparative studies of its behavior within established metabolic pathways.

The biosynthesis of aromatic amino acids in plants and microorganisms primarily occurs through the shikimate pathway, which produces chorismate as a key intermediate for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgnih.gov L-phenylalanine is synthesized from chorismate via prephenate and phenylpyruvate. frontiersin.orgnih.gov The anabolic pathway for L-homophenylalanine has been proposed to occur via a mechanism analogous to leucine (B10760876) biosynthesis, involving a one-carbon extension of the L-phenylalanine side chain. nih.gov Genes responsible for homophenylalanine synthesis have been identified in the cyanobacterium Nostoc punctiforme. nih.gov Given this, it is plausible that this compound could be enzymatically synthesized from a methylated precursor, or alternatively, be a substrate for enzymes with relaxed specificity within these pathways.

The catabolism of aromatic amino acids in most organisms begins with the removal of the α-amino group through transamination or oxidative deamination. nih.gov For instance, phenylalanine catabolism is initiated by phenylalanine hydroxylase, which converts it to tyrosine. creative-proteomics.com The presence of a methyl group at the ortho position of the phenyl ring in this compound could influence its interaction with such enzymes. The subsequent degradation of the carbon skeleton of aromatic amino acids typically leads to intermediates of the tricarboxylic acid (TCA) cycle. themedicalbiochemistrypage.orgwikipedia.org For example, the breakdown of phenylalanine and tyrosine generates fumarate (B1241708) and acetoacetate. creative-proteomics.com Bacterial degradation of aromatic amino acids in the gut can produce various phenolic compounds. nih.gov It is hypothesized that the catabolism of this compound would likely follow a modified version of the pathways for phenylalanine and homophenylalanine, with the methyl group potentially altering the rate and products of these reactions.

Enzyme Inhibition and Interaction Studies with Modified Amino Acids

Modified amino acids are frequently employed to study enzyme-substrate interactions and to develop enzyme inhibitors. The structural alterations in these molecules can provide detailed information about the active site of an enzyme and the determinants of its substrate specificity.

| Phenylalanine Analog | Transporter | Ki (μM) | Km (μM) | Vmax (relative to L-phenylalanine) |

| α-Methyl-L-phenylalanine | LAT1 | 130 ± 10 | 38.6 ± 7.2 | 1.0 |

| 2-Iodo-L-phenylalanine | LAT1 | 3.5 ± 0.3 | 10.1 ± 1.1 | 0.5 |

| Data adapted from studies on phenylalanine analog transport by LAT1. nih.gov |

In the realm of biocatalysis, enzymes are utilized for the synthesis of valuable chiral compounds like L-homophenylalanine. nih.govnih.govnih.gov The performance of these biocatalysts can be evaluated by their efficiency in converting a substrate to a product. For instance, phenylalanine dehydrogenase has been employed for the production of L-homophenylalanine from its corresponding keto acid. nih.gov The efficiency of such biocatalytic processes can be enhanced through protein engineering and process optimization. nih.govnih.gov The presence of a methyl group in this compound would likely necessitate the use of an engineered enzyme with a modified substrate-binding pocket to achieve efficient biocatalytic synthesis. mdpi.com

Role of Modified Phenylalanine Derivatives in Biological Processes and Mechanisms (General Research)

Modified phenylalanine derivatives are instrumental in a wide range of biological research, from elucidating physiological processes to developing new therapeutic agents. Their unique chemical properties allow for the investigation of molecular interactions and the design of molecules with specific biological activities.

The development of novel phenylalanine derivatives is a key strategy in drug discovery and molecular target research. acs.org By modifying the structure of phenylalanine, researchers can create compounds with altered biological activities, such as enzyme inhibition or receptor binding. For example, α-methyl-L-phenylalanine acts as an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase. wikipedia.org It is conceivable that this compound and its derivatives could be investigated for similar inhibitory activities or as building blocks for the synthesis of more complex bioactive molecules. The combination of the ortho-methyl group and the extended homophenylalanine backbone offers a unique scaffold for exploring structure-activity relationships in various biological targets.

Photoaffinity labeling is a powerful technique in chemical biology used to identify and study protein-ligand interactions. rsc.orgnih.gov This method typically involves a molecule with a photoreactive group that, upon irradiation with light, forms a covalent bond with its binding partner. nih.gov Phenylalanine analogs, such as p-benzoyl-L-phenylalanine, are commonly used as photoaffinity probes. nih.govnih.gov These probes can be incorporated into peptides or other molecules to map their interaction sites within a biological system. rsc.org A derivative of this compound could be synthesized to include a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine group. Such a probe would allow for the investigation of the binding partners of molecules containing this modified amino acid, thereby providing valuable information about their mechanism of action and biological targets. The unique structural features of this compound could also be exploited to design probes with specific binding properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-L-homophenylalanine, and how do reaction conditions influence enantiomeric purity?

- Methodology : Synthesis typically involves alkylation or homologation of L-phenylalanine derivatives. For example, methyl-substituted analogs may be synthesized via reductive amination using ketone precursors under controlled pH (e.g., aqueous alkali conditions) to minimize racemization . Chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) can enhance stereoselectivity . Post-synthesis, enantiomeric purity is validated using chiral HPLC or capillary electrophoresis, as described for related homophenylalanine derivatives .

- Key Parameters : Temperature (<5°C to prevent epimerization), solvent polarity (e.g., dichloromethane for anhydrous reactions), and catalyst loading (0.1–5 mol%) .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- NMR : - and -NMR to confirm methyl substitution and backbone stereochemistry (e.g., δ 1.2–1.5 ppm for methyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated : 193.1103) .

- X-ray Crystallography : Resolve absolute configuration; reported for L-homophenylalanine derivatives in monoclinic space groups (e.g., P2) .

- QC Protocols : Include elemental analysis (±0.3% tolerance) and HPLC purity (>98%) per ICH guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Example : Discrepancies in IC values for enzyme inhibition assays may arise from impurities (e.g., residual solvents or diastereomers). Mitigation includes:

- Cross-Validation : Re-test using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Isomer-Specific Analysis : Chiral chromatography to confirm enantiopurity, as even 2% D-isomer can skew results .

Q. How can this compound be integrated into peptide-based drug design while ensuring metabolic stability?

- Design Considerations :

- Backbone Modification : The methyl group enhances steric shielding against proteases. Incorporate into peptide sequences via solid-phase synthesis using Fmoc-protected derivatives (e.g., coupling with HBTU/DIPEA) .

- In Silico Modeling : Molecular dynamics simulations (e.g., AMBER force fields) predict conformational stability in target binding pockets .

- In Vivo Validation : Use radiolabeled -analogs in pharmacokinetic studies to track bioavailability and cleavage rates .

Q. What experimental frameworks optimize the study of this compound’s role in modulating neurotransmitter pathways?

- Model Systems :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.